molecular formula C10H11Cl3N2O2 B1379089 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1177273-56-1

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B1379089
CAS RN: 1177273-56-1
M. Wt: 297.6 g/mol
InChI Key: QCQGNWVBNFDWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride (AMDC-OH) is an organic compound with a wide range of potential applications in scientific research. It is a white crystalline solid with a melting point of about 270-275°C. It has a molecular weight of 327.72 g/mol and a density of 1.45 g/cm3. AMDC-OH is soluble in water and other organic solvents. It is a strong base and an excellent reagent for organic synthesis.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structure is conducive to modifications that can lead to the development of new therapeutic agents, particularly due to the presence of the oxazolidinone ring, which is a feature in several antibiotic classes .

Pharmacology

Pharmacologically, the compound’s aminomethyl group can be a target for binding with receptors or enzymes, making it valuable for creating molecules that can interact with biological systems. This interaction could be harnessed to modulate physiological processes, offering pathways for the treatment of various diseases .

Biochemistry

In biochemistry, the dichlorophenyl group of the compound can be used to study protein-ligand interactions. It can act as a fluorescent probe or a moiety that can be tagged to biomolecules, aiding in the visualization and understanding of biochemical pathways .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Its reactivity can be exploited to create complex molecules with high specificity .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic methods or mass spectrometry. It can help in the quantification and identification of substances within a mixture, playing a critical role in the analysis of chemical compositions .

properties

IUPAC Name

5-(aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2.ClH/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15;/h1-3,7H,4-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQGNWVBNFDWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride
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5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride
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